molecular formula C15H22F3N B8495504 (4-Tert-butyl-benzyl)-(4,4,4-trifluoro-butyl)-amine

(4-Tert-butyl-benzyl)-(4,4,4-trifluoro-butyl)-amine

Cat. No. B8495504
M. Wt: 273.34 g/mol
InChI Key: REKXNHAAEURWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Tert-butyl-benzyl)-(4,4,4-trifluoro-butyl)-amine is a useful research compound. Its molecular formula is C15H22F3N and its molecular weight is 273.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Tert-butyl-benzyl)-(4,4,4-trifluoro-butyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Tert-butyl-benzyl)-(4,4,4-trifluoro-butyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Tert-butyl-benzyl)-(4,4,4-trifluoro-butyl)-amine

Molecular Formula

C15H22F3N

Molecular Weight

273.34 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4,4,4-trifluorobutan-1-amine

InChI

InChI=1S/C15H22F3N/c1-14(2,3)13-7-5-12(6-8-13)11-19-10-4-9-15(16,17)18/h5-8,19H,4,9-11H2,1-3H3

InChI Key

REKXNHAAEURWNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCCCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.097 ml of 4-tert-butylbenzylamine (0.55 mmol) and 110 mg 4,4,4-trifluoro-butyraldehyde (0.83 mmol) were dissolved in 2 ml methanol and stirred 30 min at rt and then refluxed for 2.5 h. After cooling down to rt, 25 mg (0.66 mmol) of sodium borohydride were added and after stirring for 5 min at rt, the reaction mixture was refluxed for 2¾ h. After cooling down to rt, the reaction mixture was treated with 1 drop 1 N HCl and concentrated in vacuo. The residue was diluted with water/EtOAc. After separation of the organic phase, the aqueous phase was extracted with EtOAc and the combined organic phases were washed with brine, dried with magnesium sulfate, filtered off and concentrated in vacuo. The residue was purified by column chromatography (8 g silica gel; EtOAc/heptane 1:2) to give 110 mg colorless viscous oil (73%). MS (ISP) 274.2 (M+H)+.
Quantity
0.097 mL
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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